A Comprehensive Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzoic Acid
A Comprehensive Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-3-(trifluoromethyl)benzoic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical Properties
4-Fluoro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct chemical and physical properties that make it a valuable building block in medicinal chemistry and materials science.
Physical and Chemical Data
The key physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)benzoic acid are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₄O₂ | [1] |
| Molecular Weight | 208.11 g/mol | [1] |
| CAS Number | 67515-55-3 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 114-116 °C | [1] |
| Boiling Point | 256.9 ± 40.0 °C (Predicted) | |
| pKa | 3.71 ± 0.10 (Predicted) | |
| Solubility | Soluble in methanol. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Fluoro-3-(trifluoromethyl)benzoic acid. Below is a summary of available spectral information.
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Spectra available in chemical databases. | [1] |
| ¹³C NMR | Spectra available in chemical databases. | [3] |
| ¹⁹F NMR | Spectra available for related fluorinated benzoic acids. | [4] |
| FTIR | Spectra available in chemical databases. | [1] |
| Mass Spectrometry | GC-MS data available, with major peaks at m/z 191, 163, 208. | [1] |
Experimental Protocols
Proposed Synthesis Workflow
A potential synthetic route to 4-Fluoro-3-(trifluoromethyl)benzoic acid starts from 2-bromo-5-fluorobenzotrifluoride. The workflow involves a Grignard reaction followed by carboxylation.
Caption: Proposed synthesis workflow for 4-Fluoro-3-(trifluoromethyl)benzoic acid.
Methodologies
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Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a small crystal of iodine are added. A solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
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Carboxylation: The freshly prepared Grignard reagent is cooled in a dry ice/acetone bath (-78 °C). Dry carbon dioxide (in the form of crushed dry ice) is added portion-wise to the cooled solution with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature overnight.
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Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7][8][9][10]
Applications in Drug Development
4-Fluoro-3-(trifluoromethyl)benzoic acid and its derivatives are of significant interest in drug discovery, particularly as precursors for the synthesis of potassium channel modulators.[11] These compounds have shown potential in the treatment of various neurological disorders.
Role as a Precursor for KCNQ Channel Modulators
This benzoic acid derivative is a key building block for synthesizing potent and selective activators of KCNQ2/3 potassium channels.[12] These channels play a crucial role in regulating neuronal excitability, and their modulation is a therapeutic strategy for conditions like epilepsy.
KCNQ2/3 Potassium Channel Signaling Pathway
The activation of KCNQ2/3 channels leads to an efflux of potassium ions, which hyperpolarizes the neuronal membrane and reduces neuronal excitability. This mechanism is central to the therapeutic effect of KCNQ channel openers in preventing seizures.
Caption: Signaling pathway of KCNQ2/3 channel modulation.
Safety and Handling
4-Fluoro-3-(trifluoromethyl)benzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a dust mask. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]
This technical guide provides a summary of the currently available information on 4-Fluoro-3-(trifluoromethyl)benzoic acid. Further research may reveal more detailed synthetic protocols and expand its applications in various fields of chemistry and medicine.
References
- 1. 4-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 522268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Page loading... [guidechem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. famu.edu [famu.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scribd.com [scribd.com]
- 11. ossila.com [ossila.com]
- 12. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
